Technical Whitepaper: Chemical Properties, Reactivity, and Synthesis of Methyl 4-amino-3-chloro-5-methoxybenzoate
Technical Whitepaper: Chemical Properties, Reactivity, and Synthesis of Methyl 4-amino-3-chloro-5-methoxybenzoate
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized aniline derivatives serve as critical building blocks. Methyl 4-amino-3-chloro-5-methoxybenzoate (CAS: 1427372-25-5) is a prime example of a densely substituted aromatic scaffold[1]. Featuring an orthogonal array of electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups, this compound offers unique regioselectivity for downstream cross-coupling and heterocycle formation. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and a validated, metal-free photoredox synthetic protocol.
Structural & Physicochemical Profiling
The chemical behavior of methyl 4-amino-3-chloro-5-methoxybenzoate is dictated by the synergistic "push-pull" electronic effects on its central benzene ring. Understanding these properties is essential for predicting its solubility, reactivity, and stability in biological assays[2].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| IUPAC Name | Methyl 4-amino-3-chloro-5-methoxybenzoate | Defines the exact substitution pattern on the benzoate core[1]. |
| CAS Number | 1427372-25-5 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C9H10ClNO3 | Indicates an exact mass of 215.0349 Da[2]. |
| Molecular Weight | 215.63 g/mol | Optimal low-molecular-weight fragment for fragment-based drug design (FBDD)[2]. |
| Canonical SMILES | COC(=O)C1=CC(Cl)=C(N)C(OC)=C1 | Utilized for in silico docking and cheminformatics[1]. |
| Exact Mass [M+H]+ | 216.0427 (Calculated) | Critical for high-resolution mass spectrometry (HRMS) validation[3]. |
| Application Scope | Research and Manufacturing | Restricted to R&D; not for direct human use[4]. |
Electronic Causality & Reactivity
The reactivity of this molecule is governed by the competing mesomeric (+R) and inductive (-I) effects of its substituents. The C4-amino and C5-methoxy groups strongly donate electron density into the ring, activating the remaining unsubstituted positions. However, the C1-methyl ester withdraws electron density, stabilizing the molecule. The strategic placement of the C3-chloro group modulates the basicity (pKa) of the adjacent amine while increasing the overall lipophilicity (LogP) of the scaffold.
Electronic substituent effects on the methyl 4-amino-3-chloro-5-methoxybenzoate core.
Advanced Synthetic Methodology: Photoredox/Organo Co-Catalysis
Reaction Optimization Parameters
| Parameter | Reagent/Condition | Functional Causality |
| Substrate | Methyl 4-amino-3-methoxybenzoate (0.2 mmol) | The unchlorinated precursor. The C3 position is electronically activated by the adjacent -NH2 and -OCH3 groups[3]. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS, 0.22 mmol) | A bench-stable, mild source of chlorine radicals/electrophiles[3]. |
| Photocatalyst | 4CzIPN (0.01 M in THF, 0.2 mL) | An organic donor-acceptor fluorophore that initiates single-electron transfer (SET) upon visible light excitation[3]. |
| Co-catalyst | 2-Bromo-2,2-difluoroacetic acid (0.04 mmol) | Acts as a crucial hydrogen-bond donor, activating NCS and lowering the activation energy for N-Cl bond cleavage[3]. |
| Solvent | Tetrahydrofuran (THF, 2.0 mL) | Ensures a homogeneous phase, maximizing photon transmittance and solubilizing all reaction components[3]. |
| Light Source | 10W Blue LEDs | Matches the absorption maximum of 4CzIPN, driving the catalytic cycle without thermal degradation[5]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
Step 1: Reagent Preparation & Assembly In an oven-dried 25 mL reaction tube equipped with a magnetic stir bar, charge methyl 4-amino-3-methoxybenzoate (36.2 mg, 0.2 mmol) and N-chlorosuccinimide (29.4 mg, 0.22 mmol)[3]. Causality: A slight excess (1.1 equiv) of NCS ensures complete conversion without over-chlorination.
Step 2: Catalyst Introduction Add 2-bromo-2,2-difluoroacetic acid (7.0 mg, 0.04 mmol) followed by 0.2 mL of a pre-dissolved 0.01 M solution of 4CzIPN in anhydrous THF[3]. Causality: Pre-dissolving the photocatalyst ensures uniform distribution and prevents localized concentration gradients that could lead to catalyst self-quenching.
Step 3: Degassing Dilute the mixture with an additional 2.0 mL of anhydrous THF. Seal the tube and degas by sparging with Argon gas for 10 minutes[3][5]. Causality: Dissolved oxygen is a potent triplet quencher. Failure to remove it will completely halt the photoredox cycle by deactivating the excited state of 4CzIPN*.
Step 4: Photochemical Irradiation Place the reaction tube in a photoreactor equipped with 10W Blue LEDs and a thermotank[5]. Irradiate under vigorous stirring for 30–60 minutes. Causality: The thermotank maintains ambient temperature, proving that the reaction is photochemically, rather than thermally, driven.
Step 5: Purification & Isolation Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography using an eluent of petroleum ether/ethyl acetate (1:10 v/v)[3]. Causality: The high polarity of the product necessitates a polar solvent system (high EtOAc ratio) to elute the compound while leaving the highly retained 4CzIPN catalyst on the baseline.
Step 6: Analytical Validation Validate the isolated white solid via High-Resolution Mass Spectrometry (HRMS). Expected: Calcd. for C9H10ClNO3 [M+H]+: 216.0427; Found: 216.0425[3].
Step-by-step experimental workflow for the photoredox C-H chlorination synthesis.
References
1.[1] Title: Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester - Fluorochem Source: fluorochem.co.uk URL:
2.[2] Title: 1427372-25-5 | Methyl 4-amino-3-chloro-5-methoxybenzoate - ChemScene Source: chemscene.com URL:
3.[3] Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis Source: rsc.org URL:
4.[4] Title: 1427372-25-5 | Methyl 4-amino-3-chloro-5-methoxybenzoate Application - ChemScene Source: chemscene.com URL:
5.[5] Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis (General Information) Source: rsc.org URL:
